Enteric-Coated Sodium Ursodeoxycholate Delivers 1.73-Fold Higher Systemic Exposure Compared to Free Ursodeoxycholic Acid in Humans
In a crossover pharmacokinetic study in human subjects, the mean serum area under the curve (AUC) for enteric-coated sodium ursodeoxycholate was significantly higher than that of ursodeoxycholic acid or unformulated sodium ursodeoxycholate administered in conventional gelatin capsules. At equimolar doses (475–540 mg), enteric-coated NaUDC achieved a mean AUC of 45 ± 8 µmol/L·hr, compared to 26 ± 5 µmol/L·hr for the free acid (P < 0.01) and 25 ± 6 µmol/L·hr for uncoated sodium salt (P < 0.001) [1]. This represents a 73% improvement in systemic exposure versus the free acid. The mechanistic basis was confirmed in bile fistula rats, where the intraduodenal-to-intravenous recovery ratio of NaUDC in solution was ~1.0, versus only 0.55 for the acid suspension, demonstrating that aqueous solubility is the rate-limiting factor for UDCA absorption [1].
| Evidence Dimension | Oral bioavailability (serum AUC, µmol/L·hr) |
|---|---|
| Target Compound Data | 45 ± 8 µmol/L·hr (enteric-coated NaUDC, 475–540 mg equimolar dose) |
| Comparator Or Baseline | 26 ± 5 µmol/L·hr (ursodeoxycholic acid, gelatin capsule); 25 ± 6 µmol/L·hr (uncoated NaUDC, gelatin capsule) |
| Quantified Difference | 1.73-fold (73%) higher AUC vs free acid (P < 0.01); 1.80-fold higher vs uncoated NaUDC (P < 0.001) |
| Conditions | Human crossover study; specific enzyme immunoassay for serum ursodeoxycholate; equimolar oral doses |
Why This Matters
For in vivo studies requiring predictable systemic UDCA exposure, the sodium salt in an enteric-coated format provides substantially higher and more reproducible bioavailability than the free acid, directly impacting dose selection and experimental power.
- [1] Roda A, Roda E, Marchi E, et al. Improved intestinal absorption of an enteric-coated sodium ursodeoxycholate formulation. Pharm Res. 1994;11(5):642-647. PMID: 8058630. View Source
